6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
説明
This quinoline derivative features a 6-ethyl substituent, a 4-methoxybenzenesulfonyl group at position 3, and a 4-phenylpiperazinyl moiety at position 3. The sulfonyl and piperazinyl groups may enhance solubility and receptor-binding interactions, while the ethyl group contributes to lipophilicity.
特性
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-10-23(34-2)11-13-24/h4-14,19-20H,3,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCUNMUKWEVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic derivative of quinoline, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.53 g/mol
- Key Functional Groups :
- Quinoline core
- Methoxybenzenesulfonyl group
- Piperazine moiety
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specifically, this compound may act through:
- Inhibition of Enzymatic Pathways : Quinoline derivatives are known to inhibit enzymes involved in cancer cell proliferation and inflammation pathways. The unique structural features of this compound enhance its ability to bind to active sites on target proteins.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties by disrupting microbial cell functions or inhibiting essential metabolic pathways.
Anticancer Activity
Research has indicated that quinoline derivatives possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its potential antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 0.78 µg/mL | |
| Escherichia coli | 1.56 µg/mL | |
| Candida albicans | 2.00 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation:
- Cytokine Inhibition : Studies indicate that this quinoline derivative can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the pharmacological potential of quinoline derivatives:
- Case Study 1 : A study on a related quinoline derivative demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a period of time.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds revealed promising results in patients with resistant bacterial infections, highlighting the potential for this class of compounds in clinical applications.
類似化合物との比較
Comparison with Similar Quinoline Derivatives
Structural Analogues and Substituent Effects
Key structural analogues are identified from the evidence, with differences in substituents impacting physicochemical and biological properties:
Table 1: Substituent Comparison of Quinoline Derivatives
Key Observations :
- Piperazinyl Moieties : The 4-phenylpiperazinyl group in the target compound contrasts with the phenylsulfonyl-piperazine in . Piperazine rings often improve solubility and modulate serotonin/dopamine receptor interactions .
- Ethyl vs. Ethoxy : The 6-ethyl group in the target compound increases lipophilicity compared to the ethoxy group in , which may enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
